7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H13N5O2S2 and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives structurally similar to the mentioned compound. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which share a core structural motif, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to outstanding activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The compound "5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol" notably showed superior activity compared to standard antibiotics, suggesting its potential as a lead for further investigation (El-sayed et al., 2017).
Antioxidant Activity
Derivatives of the compound have also been synthesized and evaluated for their antioxidant activity. Specifically, N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were screened for in vitro antioxidant activity, showing significant radical scavenging abilities. This activity is attributed to electron-donating substituents enhancing the antioxidant effect, while electron-withdrawing groups like nitro decrease the activity (Kotaiah et al., 2012).
Antibacterial and Antifungal Investigations
Another study on substituted 7-hydroxy-5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones, a class of bicyclic compounds with unexplored pharmacotoxicological properties, described their synthesis and in vitro antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Soliman et al., 1982).
Novel Fused Derivatives Synthesis
Research into novel fused derivatives like [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives has been conducted, showcasing a range of synthesized compounds with potential biological activities. These compounds were derived from multi-step reactions starting with specific precursors, demonstrating the versatility and chemical reactivity of such compounds for further pharmacological studies (Nagaraju et al., 2013).
Properties
IUPAC Name |
7-phenyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O2S2/c25-18-16-15(12(9-20-16)11-5-2-1-3-6-11)22-19(23-18)28-10-14-21-17(24-26-14)13-7-4-8-27-13/h1-9,20H,10H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRBLCTAPDRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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